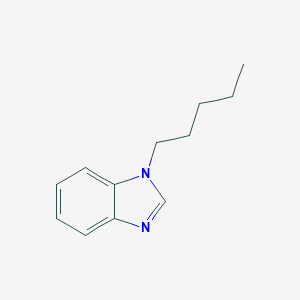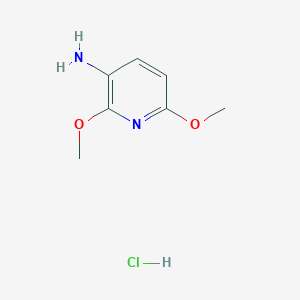![molecular formula C13H12ClNO2S B145813 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-78-2](/img/structure/B145813.png)
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as MTCP, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). MTCP is a derivative of the parent compound, diclofenac, which is widely used in the treatment of pain and inflammation. MTCP has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies.
Wirkmechanismus
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are involved in the pathogenesis of inflammation and pain. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid selectively inhibits the activity of COX-2, which is induced during inflammation and is the primary source of prostaglandins in inflamed tissues. By inhibiting COX-2 activity, 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to have potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2 enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied for its anti-inflammatory and analgesic effects, which makes it a well-characterized compound for research purposes. However, one limitation of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid is that it has not been extensively studied in human clinical trials, which limits its potential for clinical translation.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of research is to investigate the potential of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of research is to investigate the potential of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid for the treatment of chronic pain conditions, such as neuropathic pain and cancer pain. Additionally, further studies are needed to investigate the safety and efficacy of 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid in human clinical trials. Overall, 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has the potential to be a valuable therapeutic agent for the treatment of inflammation and pain.
Synthesemethoden
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid can be synthesized by reacting 4-(4-methylthiazol-2-yl)-3-chlorophenylacetic acid with thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with 2-propanol to obtain 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate inflammation and pain. 2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Eigenschaften
CAS-Nummer |
138568-78-2 |
|---|---|
Produktname |
2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Molekularformel |
C13H12ClNO2S |
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
2-[3-chloro-4-(4-methyl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H12ClNO2S/c1-7-6-18-12(15-7)10-4-3-9(5-11(10)14)8(2)13(16)17/h3-6,8H,1-2H3,(H,16,17) |
InChI-Schlüssel |
SYQQLMCMCWDLIB-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Kanonische SMILES |
CC1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



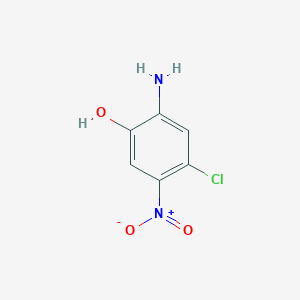
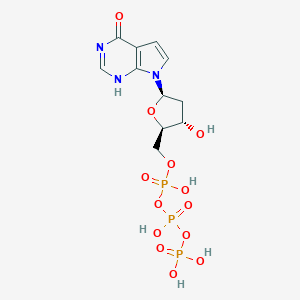
![2-Methyl-1,5,6,7-tetrahydroindeno[5,6-d]imidazole](/img/structure/B145735.png)
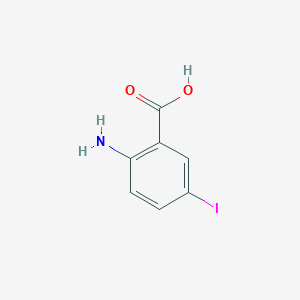
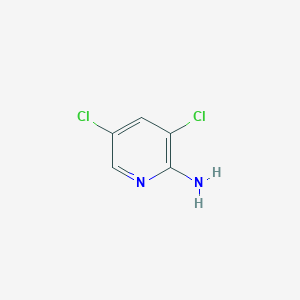
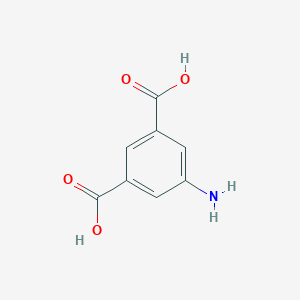
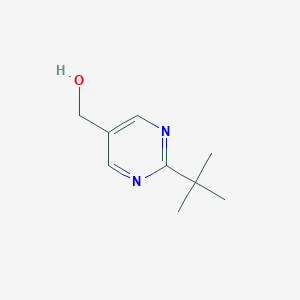
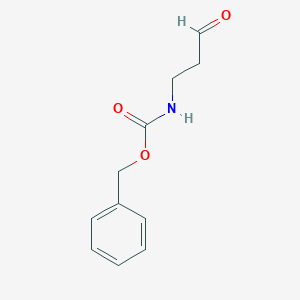
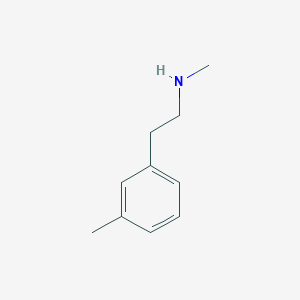
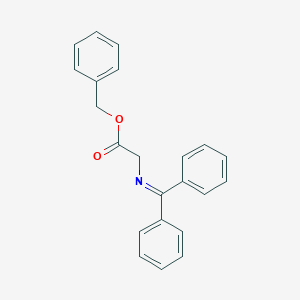
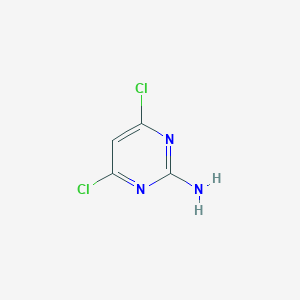
![[(3S,4S)-4-amino-4-carboxy-3-hydroxybutyl]azanium;chloride](/img/structure/B145755.png)
